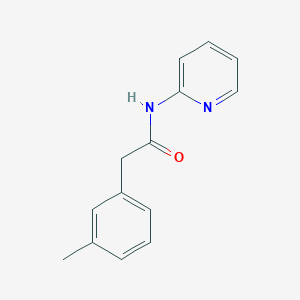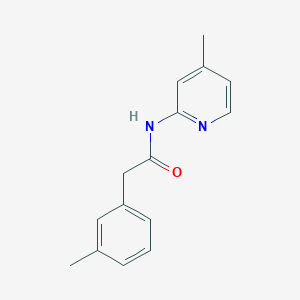![molecular formula C18H25ClN2O2 B308709 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide, also known as CP-945,598, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a potent and selective antagonist of the cannabinoid receptor CB1 and has been studied for its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes.
Mecanismo De Acción
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide is a potent and selective antagonist of the cannabinoid receptor CB1. It binds to the receptor and blocks the action of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor. By blocking the CB1 receptor, this compound can modulate the endocannabinoid system and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. It has also been shown to have effects on appetite, mood, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, it also has limitations, as it may have off-target effects and may not accurately reflect the effects of endocannabinoid system modulation in vivo.
Direcciones Futuras
There are several future directions for research on 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide. One area of interest is its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. Another area of interest is its effects on appetite, mood, and memory. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol, which is then reacted with isobutylamine to form the final product.
Aplicaciones Científicas De Investigación
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, appetite, mood, and memory.
Propiedades
Fórmula molecular |
C18H25ClN2O2 |
|---|---|
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
4-chloro-3-[(2-cyclopentylacetyl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H25ClN2O2/c1-12(2)11-20-18(23)14-7-8-15(19)16(10-14)21-17(22)9-13-5-3-4-6-13/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,20,23)(H,21,22) |
Clave InChI |
IBLHXHXLBIDJFG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2CCCC2 |
SMILES canónico |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308629.png)
![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308630.png)

![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B308632.png)
![2,6-dibromo-4-[(2E)-2-(8-hydroxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B308634.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308636.png)







